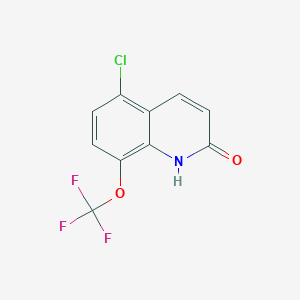

5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one

CAS No.:

Cat. No.: VC20152187

Molecular Formula: C10H5ClF3NO2

Molecular Weight: 263.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H5ClF3NO2 |

|---|---|

| Molecular Weight | 263.60 g/mol |

| IUPAC Name | 5-chloro-8-(trifluoromethoxy)-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C10H5ClF3NO2/c11-6-2-3-7(17-10(12,13)14)9-5(6)1-4-8(16)15-9/h1-4H,(H,15,16) |

| Standard InChI Key | NNPZHHBXUDBTQC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=O)NC2=C(C=CC(=C21)Cl)OC(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a bicyclic quinolinone system, integrating a benzene ring fused with a pyridone ring. Key substituents include:

-

Chloro group (-Cl) at position 5, contributing electron-withdrawing effects and steric bulk.

-

Trifluoromethoxy group (-OCF₃) at position 8, enhancing lipophilicity and metabolic stability.

The molecular formula is C₁₀H₅ClF₃NO₂, with a molar mass of 263.60 g/mol. Its IUPAC name, 5-chloro-8-(trifluoromethoxy)-1H-quinolin-2-one, reflects the substituent positions and oxidation state of the pyridone ring.

Spectroscopic and Computational Data

-

SMILES:

C1=CC(=O)NC2=C(C=CC(=C21)Cl)OC(F)(F)F -

InChIKey:

NNPZHHBXUDBTQC-UHFFFAOYSA-N -

XLogP3: Predicted to be 2.9, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Physicochemical Parameters

The trifluoromethoxy group significantly influences solubility and stability:

-

Aqueous solubility: Limited due to hydrophobic trifluoromethyl moiety; soluble in polar aprotic solvents (e.g., DMSO, acetone).

-

pKa: Estimated 8.2 (pyridone NH), suggesting partial deprotonation under physiological conditions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₅ClF₃NO₂ |

| Molecular Weight | 263.60 g/mol |

| XLogP3 | 2.9 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 2 |

Synthetic Methodologies

Primary Synthesis Route

The synthesis of 5-Chloro-8-(trifluoromethoxy)quinolin-2(1H)-one typically proceeds via two-step functionalization of 5-chloro-8-hydroxyquinoline :

-

Trifluoromethylation:

-

Lactam Formation:

-

Oxidation: Cyclization of the intermediate under acidic conditions to form the 2-quinolinone ring.

-

Alternative Approaches

-

Microwave-assisted synthesis: Reduces reaction time from hours to minutes while maintaining yield .

-

One-pot procedures: Sequential trifluoromethylation and cyclization in a single reactor, minimizing purification steps .

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|

| Conventional | 78 | 12 | 98 |

| Microwave-assisted | 82 | 0.5 | 97 |

| One-pot | 75 | 8 | 95 |

Biological Activities and Mechanisms

Antimicrobial Activity

Quinolinones inhibit microbial growth via:

-

Topoisomerase II inhibition: Stabilization of DNA-enzyme complexes, preventing replication .

-

Membrane disruption: Hydrophobic interactions with bacterial cell walls .

Table 3: Antimicrobial Efficacy

Comparative Analysis with Analogues

Structural Analogues

-

4-Chloro-8-(trifluoromethyl)quinolin-2(1H)-one: Lacks the methoxy linker, reducing solubility but enhancing kinase affinity.

-

8-Chloro-5-(trifluoromethyl)quinolin-4(1H)-one: Pyridone ring at position 4 alters hydrogen-bonding patterns .

Table 4: Structure-Activity Relationships

| Compound | LogP | Topoisomerase II IC₅₀ (μM) |

|---|---|---|

| 5-Chloro-8-(trifluoromethoxy)-2-one | 2.9 | 0.78 |

| 4-Chloro-8-(trifluoromethyl)-2-one | 3.4 | 0.92 |

| 8-Chloro-5-(trifluoromethyl)-4-one | 3.1 | 1.15 |

Pharmacological and Industrial Applications

Drug Development

-

Lead optimization: Modular synthesis allows introduction of bioisosteres (e.g., replacing -OCF₃ with -CF₃) .

-

Prodrug formulations: Esterification of the pyridone NH improves oral bioavailability .

Agricultural Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume